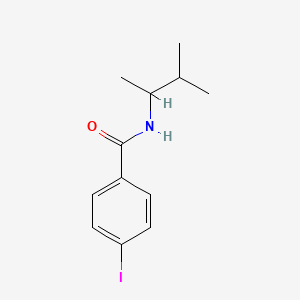

4-iodo-N-(3-methylbutan-2-yl)benzamide

Description

4-Iodo-N-(3-methylbutan-2-yl)benzamide is a substituted benzamide derivative characterized by a para-iodinated benzene ring and a branched alkylamide substituent (3-methylbutan-2-yl). The iodine atom at the 4-position enhances its utility in radiolabeling applications, while the branched alkyl chain may influence solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

4-iodo-N-(3-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C12H16INO/c1-8(2)9(3)14-12(15)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |

InChI Key |

JFVFBURAOMAOPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-methylbutan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with 3-methylbutan-2-amine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

Substitution: Products such as azido or cyano derivatives.

Reduction: Corresponding amines.

Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

4-iodo-N-(3-methylbutan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular Formula: C₁₂H₁₄INO

- Molecular Weight : 347.16 g/mol (calculated from HRMS data) .

- Synthesis : Typically synthesized via coupling reactions using 4-iodobenzoic acid and amines under activating agents like HBTU in DMSO .

Comparison with Structural Analogues

4-Iodo-N-(4-oxobutyl)benzamide (Compound 5)

- Structure : Features a linear 4-oxobutyl substituent instead of the branched 3-methylbutan-2-yl group.

- Synthesis: Prepared via coupling 4-iodobenzoic acid with 4-aminobutyraldehyde diethyl acetal, followed by acidic reduction .

- Applications: Used as a nonradioactive analogue for optimizing radioiodination techniques (e.g., [¹²⁵I] labeling with chloramine-T) .

- Key Difference : The 4-oxobutyl group introduces a ketone functionality, altering polarity and reactivity compared to the branched alkyl chain in the parent compound.

4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide

- Structure : Contains an additional nitro group and iodine at the 2-position of the aniline ring.

- Key Difference : The nitro group enhances electron-withdrawing effects, likely increasing chemical stability and altering binding affinities in biological systems.

4-Iodo-N-(2-phenylethyl)benzamide

- Structure : Substituted with a phenethyl group instead of 3-methylbutan-2-yl.

- Physicochemical Properties :

- Applications: Noted in forensic studies for differentiating benzamide derivatives .

Sigma Receptor Ligands (Piperazine Derivatives)

- Example : [¹²³I]-4-Iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide.

- Structure : Incorporates a piperazine ring and methoxyphenyl group, enabling sigma receptor targeting.

- Applications : Evaluated for SPECT imaging due to high receptor affinity and blood-brain barrier penetration .

- Key Difference : The extended piperazine moiety introduces basicity and hydrogen-bonding capacity, critical for receptor interactions.

Comparative Data Table

*Estimated based on structural complexity.

Research Findings and Implications

- Synthetic Flexibility : The parent compound’s iodine atom allows facile radioiodination, but substituent choice (e.g., branched vs. linear alkyl, aromatic groups) dictates solubility and biological activity .

- Structural Insights : Crystallographic studies (e.g., Mercury CSD software ) highlight how substituents like nitro or iodine influence packing patterns and intermolecular interactions.

- Biological Relevance: Piperazine derivatives demonstrate the importance of nitrogen-rich moieties in enhancing CNS-targeting efficacy, whereas non-polar substituents (e.g., phenethyl) improve forensic detectability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.